3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPWIHXDHLAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The amine precursor, 2-(1H-indol-3-yl)ethylamine, is synthesized via reduction of the corresponding nitrile or through indole-ethylamine derivatives. In a typical procedure:
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Step 1 : 2-(1H-Indol-3-yl)ethylamine (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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Step 2 : 4-Nitrophenyl isothiocyanate (1.05 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
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Work-up : The reaction mixture is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via recrystallization from ethanol/water (3:1 v/v).
Table 1: Yield Variation with Solvent and Temperature
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 24 | 78 |
| Tetrahydrofuran | 25 | 18 | 82 |
| Ethanol | 50 | 8 | 68 |
Polar aprotic solvents like tetrahydrofuran (THF) improve nucleophilicity of the amine, enhancing yields. Elevated temperatures in ethanol led to side reactions, reducing efficiency.
Multi-Component Synthesis via Catalytic Systems
Recent advances in multi-component reactions (MCRs) have enabled one-pot syntheses of thiourea derivatives. The Biginelli reaction, typically used for dihydropyrimidinones, has been adapted for thioureas using ZnCl₂ or Bi(NO₃)₃ catalysts.
Biginelli-Inspired Protocol
A modified Biginelli approach employs:
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Aldehyde : 4-Nitrobenzaldehyde (1.2 mmol)
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1,3-Dicarbonyl : Ethyl acetoacetate (1.0 mmol)
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Thiourea : 2-(1H-Indol-3-yl)ethylthiourea (1.0 mmol)
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Catalyst : Bi(NO₃)₃·5H₂O (10 mol%)
The reaction proceeds under solvent-free conditions at 80°C for 6 hours, yielding the target compound in 74% yield after column chromatography.
Table 2: Catalyst Screening for Multi-Component Synthesis
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Bi(NO₃)₃·5H₂O | Solvent-free | 74 |
| ZrCl₄ | Toluene | 65 |
| ZnCl₂ | Ethanol | 71 |
Bi(NO₃)₃·5H₂O outperforms others due to its Lewis acidity, facilitating imine formation and cyclization.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A Kornblum oxidation-Biginelli tandem strategy generates aldehydes in situ from benzyl halides, which then participate in thiourea formation.
Procedure Overview
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Step 1 : 4-Nitrobenzyl bromide (1.0 mmol) undergoes Kornblum oxidation in DMSO at 80°C under microwave irradiation (300 W) for 20 minutes to yield 4-nitrobenzaldehyde.
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Step 2 : The aldehyde reacts with 2-(1H-indol-3-yl)ethylamine (1.0 mmol) and thiourea (1.2 mmol) in the same pot under microwave conditions (100°C, 15 minutes).
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Work-up : The product precipitates upon cooling and is filtered, yielding 85% pure compound.
Table 3: Microwave vs. Conventional Heating
| Method | Time (min) | Yield (%) |
|---|---|---|
| Microwave | 15 | 85 |
| Conventional | 180 | 72 |
Microwave irradiation enhances reaction kinetics by uniformly heating the mixture, minimizing decomposition.
Characterization and Analytical Validation
The synthesized compound is validated using spectroscopic techniques:
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¹H NMR (DMSO-d₆) : δ 11.71 (s, 1H, NH), 8.96 (s, 1H, NH), 7.78–7.81 (d, 2H, Ar-H), 7.52–7.56 (m, 4H, Ar-H), 3.45 (t, 2H, CH₂), 2.95 (t, 2H, CH₂).
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¹³C NMR : δ 183.29 (C=S), 166.22 (C=O), 149.51 (NO₂), 127.3–136.6 (Ar-C).
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IR (KBr) : 3275 cm⁻¹ (N-H), 2197 cm⁻¹ (C≡N), 1666 cm⁻¹ (C=O).
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Direct Coupling | 82 | 98 | 18 |
| Multi-Component | 74 | 95 | 6 |
| Microwave-Assisted | 85 | 97 | 0.25 |
The microwave-assisted method offers superior efficiency, while direct coupling ensures high purity. Multi-component approaches reduce step count but require rigorous catalyst optimization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-[2-(1H-indol-3-yl)ethyl]-1-(4-aminophenyl)thiourea.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research indicates that thiourea derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea demonstrate effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae.
Case Study:
A study reported a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL for certain thiourea derivatives against these pathogens, comparable to standard antibiotics like ceftriaxone .
Antioxidant Activity
Thiourea derivatives are also recognized for their antioxidant capabilities. The compound has been tested against free radicals using assays such as ABTS and DPPH.
Data Findings:
In one study, a derivative exhibited an IC50 of 52 µg/mL in the ABTS assay and 45 µg/mL in the DPPH assay, indicating strong antioxidant potential .
Anticancer Activity
The anticancer properties of thiourea derivatives have gained attention due to their ability to target specific molecular pathways involved in cancer progression.
Case Study:
Research found that certain thiourea compounds had IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those associated with pancreatic and breast cancer . This suggests a promising avenue for the development of new anticancer agents.
Anti-inflammatory Activity
Thiourea derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α.
Data Findings:
In experiments, compounds derived from thioureas demonstrated higher inhibitory efficacy against TNF-α (up to 78%) compared to conventional treatments like dexamethasone .
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group may enhance the compound’s binding affinity and specificity. The thiourea linkage can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Melting Points : The 4-nitrophenyl group generally correlates with higher melting points due to increased molecular rigidity. For example, compound 5g (4-nitrophenyl) melts at 220.7–221.7°C, whereas 1-(4-fluorophenyl) analogs (e.g., ) likely have lower melting points due to reduced polarity .
- Solubility : The nitro group may reduce aqueous solubility compared to derivatives with polar substituents (e.g., morpholine or methoxy groups) .
Computational and Experimental Insights
- Molecular Interactions : Computational studies on analogs (e.g., ) reveal that nitro groups participate in hydrogen bonding with Lys101 and π-π interactions with Tyr181 in HIV-1 RT, which may apply to the target compound .
Biological Activity
3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea, with the CAS number 362502-77-0, is a compound characterized by its unique structural features, including an indole moiety, a nitrophenyl group, and a thiourea linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.4 g/mol
- IUPAC Name : 1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-nitrophenyl)thiourea with 3-(2-bromoethyl)indole. This reaction is facilitated by a base, commonly potassium carbonate, in solvents such as ethanol or methanol. The process can be optimized for yield and purity through recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that thiourea derivatives can inhibit cell growth in human colorectal (HT-29), melanoma (M21), and breast cancer (MCF-7) cell lines at micromolar concentrations . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Thiourea derivatives have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Specifically, studies indicate that modifications to the thiourea structure can enhance antibacterial efficacy .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various thiourea derivatives for their antiproliferative effects. The results indicated that certain structural modifications led to enhanced activity against cancer cell lines, suggesting that the indole and nitrophenyl groups play crucial roles in biological efficacy .
Study 2: Antimicrobial Efficacy
In another investigation focused on the antimicrobial properties of thiourea compounds, this compound was tested against several pathogens. The findings revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Indole, Nitrophenyl, Thiourea | High | Moderate |
| Indole Derivative A | Indole Only | Moderate | Low |
| Thiourea Derivative B | Thiourea Only | Low | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea?
- Methodological Answer : Synthesis typically involves coupling indole-3-ethylamine derivatives with 4-nitrophenyl isothiocyanate under controlled conditions. Key parameters include:
- Temperature : Reactions may proceed at room temperature (for mild reactivity) or under reflux (for higher yields) .
- Solvent Choice : Polar aprotic solvents like DMF or THF enhance solubility of aromatic intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound's structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., indole NH at δ 10-12 ppm, thiourea C=S at ~180 ppm) .
- HPLC : Quantifies purity and detects byproducts; reverse-phase C18 columns with UV detection at 254 nm are standard .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 395.1) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and fungi (e.g., C. albicans, MIC ~16 µg/mL) via broth microdilution .
- Anticancer Screening : IC50 values in the 10-50 µM range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays .
- Enzyme Inhibition : Potential inhibition of tyrosine kinases (e.g., EGFR) via molecular docking studies .
Q. How does this compound compare structurally and functionally to other indole-containing thiourea derivatives?
- Methodological Answer :
- Structural Comparisons : The 4-nitrophenyl group enhances electron-withdrawing effects, increasing thiourea's electrophilicity compared to methoxy or chloro analogs .
- Bioactivity Trends : Nitro-substituted derivatives show stronger anticancer activity (e.g., 2x lower IC50 vs. methoxy analogs) but reduced solubility .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound's biological activity, and how can they be tested experimentally?
- Methodological Answer :
- Hypothesis 1 : The thiourea moiety may chelate metal ions in enzymes (e.g., zinc in matrix metalloproteinases). Test via ICP-MS metal-binding assays .
- Hypothesis 2 : Indole-NH and nitro groups may form hydrogen bonds with kinase ATP-binding pockets. Validate via X-ray crystallography or mutagenesis .
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (~3.5) and BBB permeability (low due to nitro group) .
- Docking Simulations : AutoDock Vina identifies binding poses in EGFR (PDB: 1M17) with ∆G ≈ -9.5 kcal/mol, suggesting strong affinity .
- QSAR Models : Correlate nitro-group position with IC50 values to design analogs with improved potency .
Q. What strategies mitigate solubility limitations while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the indole NH to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release, tested via dialysis membrane assays .
Q. How should researchers resolve contradictions in reported bioactivity data across similar thiourea derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) to control for variability .
- Structural-Activity Clustering : Group compounds by substituent electronegativity and lipophilicity to identify outliers .
- Dose-Response Validation : Re-test disputed compounds in parallel under identical conditions (e.g., same cell line passages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
